![molecular formula C12H12O4 B2720061 ethyl 3-hydroxy-2H-chromene-4-carboxylate CAS No. 80379-31-3](/img/structure/B2720061.png)
ethyl 3-hydroxy-2H-chromene-4-carboxylate
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Description
Ethyl 3-hydroxy-2H-chromene-4-carboxylate is a chemical compound with the molecular formula C12H12O4 . It is also known as ethyl 3-oxochromane-4-carboxylate . This compound is a part of the 2H/4H-chromene family, which is an important class of heterocyclic compounds with versatile biological profiles .
Synthesis Analysis
The synthesis of ethyl 3-hydroxy-2H-chromene-4-carboxylate can be achieved through various methods. One method involves heating a mixture of the compound and Ph2O to 210°C under an argon atmosphere for 30 minutes . Another method involves a reaction with α-diazo-β-ketoester in dichloromethane at room temperature under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of ethyl 3-hydroxy-2H-chromene-4-carboxylate is essentially planar except for the carboxylate substituent group . The InChI code for this compound is 1S/C12H12O4/c1-2-15-12(14)11-8-5-3-4-6-10(8)16-7-9(11)13/h3-6,11H,2,7H2,1H3 .Chemical Reactions Analysis
Ethyl 3-hydroxy-2H-chromene-4-carboxylate can undergo various chemical reactions. For instance, it can react with 1-phenylthiourea in its thiol form to give a condensed compound . It can also react with sodium borohydride and then aminolyze the products with triethylenetetramine .Physical And Chemical Properties Analysis
Ethyl 3-hydroxy-2H-chromene-4-carboxylate is a light-yellow to yellow liquid . It has a molecular weight of 220.22 . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.5 .Scientific Research Applications
Chemical Properties
Ethyl 3-hydroxy-2H-chromene-4-carboxylate is a light-yellow to yellow liquid . It has a molecular weight of 220.22 .
Biological Attractiveness
2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . Ethyl 3-hydroxy-2H-chromene-4-carboxylate belongs to this class.
Anticancer Activity
Compounds containing the 2H/4H-ch scaffold, including ethyl 3-hydroxy-2H-chromene-4-carboxylate, exhibit noteworthy anticancer potency .
Anticonvulsant Activity
The 2H/4H-ch scaffold has been found to have anticonvulsant activity . This suggests that ethyl 3-hydroxy-2H-chromene-4-carboxylate may also have potential in this area.
Antimicrobial Activity
Ethyl 3-hydroxy-2H-chromene-4-carboxylate, as a part of the 2H/4H-ch class, has shown antimicrobial activity against different Gram-negative and positive bacterial strains .
Anticholinesterase Activity
2H/4H-ch compounds have been found to have anticholinesterase activity , indicating that ethyl 3-hydroxy-2H-chromene-4-carboxylate could be useful in this field.
Antidiabetic Activities
The 2H/4H-ch scaffold, which includes ethyl 3-hydroxy-2H-chromene-4-carboxylate, has shown antidiabetic activities .
Antituberculosis Activity
Compounds containing the 2H/4H-ch scaffold have shown antituberculosis activity . This suggests that ethyl 3-hydroxy-2H-chromene-4-carboxylate may also have potential in this area.
properties
IUPAC Name |
ethyl 3-hydroxy-2H-chromene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)11-8-5-3-4-6-10(8)16-7-9(11)13/h3-6,13H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXHXXBEFRUFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(COC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-hydroxy-2H-chromene-4-carboxylate |
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